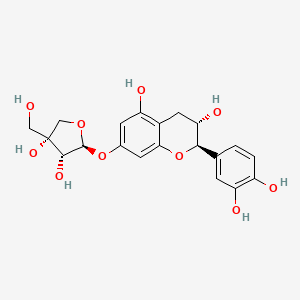

Catechin 7-O-apiofuranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Catechin 7-O-apiofuranoside is a flavan-3-ol compound . It has been identified in Ulmus davidiana var. japonica, a species belonging to the genus Ulmus . The Ulmus genus is known for its various physiological activities, including anti-ulcer, antioxidant, antibacterial, anti-cancer, immunity, and homeostasis maintenance effects .

Synthesis Analysis

The compound was isolated from the stems and barks of Ulmus davidiana var. japonica . The structure was elucidated by various spectroscopic methods including high-resolution TOF mass spectrometry, 1H-NMR and 13C-NMR spectrometry .Molecular Structure Analysis

The molecular structure of Catechin 7-O-apiofuranoside is represented as C20H22O10 . It has a molar mass of 422.1213 g/mol . The InChI representation of the molecule isInChI=1S/C20H22O10/c21-7-20 (27)8-28-19 (18 (20)26)29-10-4-13 (23)11-6-15 (25)17 (30-16 (11)5-10)9-1-2-12 (22)14 (24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 . Chemical Reactions Analysis

The compound has been found to inhibit collagen synthesis in hepatic stellate cells (HSCs) . It has shown the strongest inhibitory effects on HSC activation in protein and qPCR analyses .Physical And Chemical Properties Analysis

The compound is a yellowish amorphous powder . It has a topological polar surface area of 173.44, seven hydrogen bond donors, and ten hydrogen bond acceptors . Its logP value is 1.38, and its molar refractivity is 102.40 .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

HPLC Analysis and Antioxidant Activity of Ulmus davidiana and Some Flavonoids This study investigated the antioxidative activities of Catechin 7-O-apiofuranoside, examining its abilities to promote metal chelation, prevent lipid peroxidation, and inhibit DNA cleavage. It was found that Catechin 7-O-apiofuranoside exhibited weak metal-chelating activity compared to α-tocopherol, but showed moderate protective activity against DNA cleavage. The results underscore its antioxidative potential (Jung, Heo, & Wang, 2010).

Anti-inflammatory Effects

Antioxidative and Anti-inflammatory Effects of Phenolic Compounds from the Roots of Ulmus macrocarpa This research demonstrated the antioxidative and anti-inflammatory effects of phenolic compounds, including Catechin 7-O-apiofuranoside, from the roots of Ulmus macrocarpa. The compounds exhibited moderate antioxidative activities and reduced nitric oxide production in LPS-stimulated RAW 264.7 cells, suggesting their potential as antioxidant and anti-inflammatory agents (Kwon, Kim, & Park, 2011).

Antioxidant and Anti-inflammatory Activity of Stem Bark Extracts from Ulmus davidiana var. japonica This study explored the antioxidant and anti-inflammatory activity of Catechin 7-O-apiofuranoside from Ulmus davidiana var. japonica stem barks. The extracts and the compound demonstrated significant antioxidant potential and inhibited nitric oxide production in Raw 264.7 cells more effectively than the control, indicating potent anti-inflammatory activity (Kim, Kwon, Lim, & Bae, 2010).

Hepatic Protective Effects

(–)-Catechin-7-O-β-d-Apiofuranoside Inhibits Hepatic Stellate Cell Activation by Suppressing the STAT3 Signaling Pathway This research highlighted the hepatic protective effects of Catechin 7-O-apiofuranoside. The study showed that it significantly inhibited hepatic stellate cell activation, a key event in hepatic fibrogenesis, by blocking the STAT3 signaling pathway. This suggests its potential as a preventive and therapeutic agent for the management of hepatic fibrosis (Park et al., 2019).

Wirkmechanismus

Catechin 7-O-apiofuranoside significantly inhibits HSC activation via blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway . It inhibits phosphorylation of STAT3 and translocation of STAT3 to the nucleus . It also inhibits expressions of MMP-2 and MMP-9, which are downstream genes of STAT3 signaling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R,3S)-7-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O10/c21-7-20(27)8-28-19(18(20)26)29-10-4-13(23)11-6-15(25)17(30-16(11)5-10)9-1-2-12(22)14(24)3-9/h1-5,15,17-19,21-27H,6-8H2/t15-,17+,18-,19-,20+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZEIRJMOKXRLCR-AXDKOMKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)OC3C(C(CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O[C@H]3[C@@H]([C@](CO3)(CO)O)O)C4=CC(=C(C=C4)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Catechin 7-O-apiofuranoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)thio]-N-ethylnicotinamide](/img/structure/B2646194.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2646197.png)

![(E)-N-(3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2646203.png)

![N-(4-methylbenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2646205.png)